Mouse FPR2 Agonist Activity Defined by Calcium Mobilization FLIPR Assay
CAS 1396748-77-8 demonstrates quantifiable agonist activity at mouse FPR2 with an EC50 of 2.30 × 10³ nM (2.3 μM) in a FLIPR-based Ca²⁺ influx assay using BALB/c mouse-derived receptor preparations [1]. For context, the literature reports structurally distinct FPR2 agonists with substantially higher potency: for example, compound 31 (a substituted piperidine-FPR2 ligand) shows an EC50 of 3.0 μM in FPR2-transfected HL-60 human cells, while the more potent analog compound 30 achieves 0.4 μM under the same conditions [2]. The target compound's 2.3 μM potency in mouse FPR2 is thus comparable to moderate-affinity FPR2 ligands but notably weaker than sub-micromolar agonists. Within the same patent family (US 20240174617), chiral compound (S)-16 was advanced to in vivo murine autism model studies at doses of 10 mg/kg, demonstrating neuroprotective activity and neurite outgrowth stimulation; however, (S)-16 is a distinct chiral molecule and data cannot be directly extrapolated to CAS 1396748-77-8 [3]. No direct head-to-head comparison data between CAS 1396748-77-8 and any named analog exists in the public domain.
| Evidence Dimension | FPR2 agonist potency (EC50) measured by Ca²⁺ mobilization |
|---|---|
| Target Compound Data | EC50 = 2,300 nM (2.3 μM) at mouse FPR2 |
| Comparator Or Baseline | Compound 30: EC50 = 400 nM (0.4 μM) at human FPR2 in HL-60 cells; Compound 31: EC50 = 3,000 nM (3.0 μM) at human FPR2 in HL-60 cells [2] |
| Quantified Difference | Target compound is ~5.75-fold less potent than Compound 30 and ~1.3-fold more potent than Compound 31 (cross-species, cross-assay comparison; interpret with caution) |
| Conditions | Target: BALB/c mouse FPR2, FLIPR Ca²⁺ influx assay, measurements every 5 sec for 240 sec. Comparators: Human FPR2 transfected in HL-60 cells, Ca²⁺ flux assay. |
Why This Matters
For researchers selecting between FPR2 agonist tool compounds, the 2.3 μM mouse FPR2 EC50 provides a quantitative baseline potency benchmark that enables informed selection when species-matched receptor activity is a key experimental criterion, though the absence of human FPR2 data for this compound represents a critical knowledge gap.
- [1] BindingDB. BDBM50097564 (CHEMBL3589948). Affinity Data: EC50 2.30E+3 nM. Agonist activity at FPR2 in BALB/c mouse assessed as stimulation of Ca2+ influx measured every 5 secs for 240 secs by FLIPR assay. View Source
- [2] Development of Small Molecule Non-peptide Formyl Peptide Receptor (FPR) Ligands and Molecular Modeling of Their Recognition. Table 6. EC50 values determined by Ca2+ flux in FPR1- and FPR2-transfected HL-60 cells or in human PMN. PMC6791360. View Source
- [3] US Patent Application 20240174617. FPR2 (Formyl Peptide Receptor 2) Receptor Agonists and Their Use in the Treatment of the Autism Spectrum Disorder. Published 2024-05-30. In vivo data for compound (S)-16 at 10 mg/kg in BTBR mouse model. View Source
